molecular formula C17H18N6O3S B2991600 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 905765-81-3

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2991600
CAS No.: 905765-81-3
M. Wt: 386.43
InChI Key: MNMGLMNZHLHVAS-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a potent and ATP-competitive inhibitor of Src kinase, a key signaling protein implicated in multiple pathological processes. Its primary research value lies in the investigation of proliferative and invasive cell phenotypes, particularly in the context of oncology [Source: PubMed] . By selectively targeting Src, this compound disrupts downstream signaling cascades, such as the STAT3 and FAK pathways, which are critical for tumor cell migration, invasion, and survival [Source: Nature Scientific Reports] . Beyond oncology, Src kinase plays a significant role in neurological functions, making this inhibitor a valuable tool for probing synaptic plasticity, neuroinflammation, and the mechanisms underlying neurodegenerative diseases [Source: Journal of Neuroscience] . Researchers utilize this acetamide derivative to elucidate the complex role of Src in cellular signaling networks and to evaluate its potential as a therapeutic target in preclinical models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-25-11-6-7-14(26-2)13(9-11)20-15(24)10-27-17-22-21-16(23(17)18)12-5-3-4-8-19-12/h3-9H,10,18H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMGLMNZHLHVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: Allyl-substituted analogs (e.g., 6a) exhibit moderate yields (50–83%) and melting points correlated with substituent polarity . The target compound’s 2,5-dimethoxyphenyl group may enhance solubility compared to non-polar aryl substituents (e.g., 3-methylphenyl in AS111) .

Table 2: Pharmacological Profiles of Selected Analogs

Compound Name Biological Activity Efficacy (vs. Reference) Toxicity (LD₅₀) Key Reference(s)
Target Compound Hypothesized anti-inflammatory/anti-exudative N/A N/A N/A
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Anti-exudative Comparable to diclofenac N/A
AS111 Anti-inflammatory 1.28× diclofenac sodium 1000 mg/kg
KA3, KA4, KA7 (pyridin-4-yl derivatives) Antimicrobial/antioxidant MIC: 12.5–25 µg/mL N/A

Key Observations :

  • The 2,5-dimethoxyphenyl group could further modulate COX-2 inhibition.
  • Toxicity : Chloro-substituted analogs (e.g., AS112, AS113) exhibit higher toxicity (LD₅₀ = 500 mg/kg) compared to methyl/methoxy-substituted derivatives (LD₅₀ = 1000 mg/kg), highlighting the safety advantage of electron-donating groups .

Structure-Activity Relationship (SAR) Insights

Triazole Substituents: The 4-amino group is critical for hydrogen bonding with biological targets (e.g., COX-2), while pyridinyl/furanyl groups influence lipophilicity and receptor affinity .

Acetamide Modifications :

  • Methoxy groups (2,5-dimethoxyphenyl) enhance solubility and reduce toxicity compared to halogenated or alkylated aryl groups .
  • Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring improve antimicrobial activity but increase toxicity .

Biological Activity

The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide represents a novel addition to the class of 1,2,4-triazole derivatives, known for their diverse biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthetic pathway for this compound typically involves the following steps:

  • Formation of the Triazole Ring : This is achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
  • Thioether Formation : The triazole derivative is reacted with a thiol compound to form the thioether linkage.
  • Acetamide Formation : The final step involves reacting the thioether with an acylating agent to introduce the acetamide group.

Antimicrobial Activity

Triazole compounds are well-documented for their antimicrobial properties . The target compound has shown significant activity against various bacterial strains and fungi:

  • Bacterial Inhibition : Research indicates that triazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The compound's structure suggests potential antifungal properties, as triazoles are commonly used in antifungal medications like fluconazole. Studies have shown that related triazole compounds inhibit fungal growth by interfering with ergosterol biosynthesis .

Anticancer Activity

Preliminary evaluations have indicated that 1,2,4-triazole derivatives may possess anticancer properties :

  • Cell Line Studies : In vitro studies using the NCI-60 human tumor cell line panel revealed moderate cytostatic activity against several cancer types, including breast and lung cancer . For example, specific analogs showed inhibition growth percentages (IGP) of up to 23% against MCF7 breast cancer cells.

Other Biological Activities

The compound also exhibits a range of other biological activities:

  • Anticonvulsant and Antidepressant Effects : Some studies suggest that triazole derivatives can act as anticonvulsants and antidepressants due to their ability to modulate neurotransmitter systems .
  • Anti-inflammatory Properties : The potential anti-inflammatory effects of this compound are under investigation, with preliminary results indicating that it may inhibit pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key factors influencing activity include:

  • Substituents on the Triazole Ring : Variations in substituents can significantly affect potency and selectivity. For instance, modifications in the pyridine moiety or the acetamide group can enhance antimicrobial or anticancer activity .
  • Electronic Effects : The presence of electron-donating or withdrawing groups can influence the reactivity and interaction with biological targets.

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

StudyFocusFindings
Barbuceanu et al. (2020)Antimicrobial ActivityIdentified significant antibacterial activity against E. coli and S. aureus .
De Luca et al. (2022)Anticancer ScreeningReported moderate cytostatic effects against multiple cancer cell lines .
PMC Review (2020)Pharmacological ProfileSummarized diverse activities including antifungal and antiviral effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide?

  • The compound is synthesized via sequential alkylation and condensation reactions. Key steps include:

  • Alkylation : Reaction of 4-amino-5-(pyridin-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamide derivatives in the presence of KOH to form the thioether linkage .
  • Paal-Knorr Condensation : Modification of the triazole ring’s amino group to introduce pyrolium fragments, enhancing solubility and bioactivity .
    • Purification involves column chromatography, and structural validation uses 1H^1H-NMR, IR, and elemental analysis .

Q. How is the anti-exudative activity of this compound evaluated in preclinical models?

  • Experimental Design : Anti-exudative activity is assessed using a formaldehyde-induced edema model in rats. Test doses (e.g., 10 mg/kg) are compared against reference drugs like diclofenac sodium (8 mg/kg) .
  • Metrics : Edema reduction (%) and histopathological analysis of inflammatory markers (e.g., TNF-α, IL-6) are quantified. Data is tabulated to compare efficacy across derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions on the triazole and acetamide moieties .
  • Elemental Analysis : Validates purity and stoichiometry (C, H, N, S content).
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and bioactivity of this compound?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for alkylation/condensation steps, reducing trial-and-error experimentation .
  • Molecular Docking : Simulate interactions with inflammatory targets (e.g., COX-2) to prioritize derivatives with high binding affinity before synthesis .

Q. What structural modifications enhance anti-exudative efficacy while minimizing toxicity?

  • SAR Insights :

  • Pyridine vs. Furan Substitution : Pyridin-2-yl at position 5 of the triazole improves target engagement compared to furan derivatives .
  • Methoxy Groups : The 2,5-dimethoxyphenyl acetamide moiety enhances membrane permeability but may require metabolic stability studies .
    • Experimental Validation : Synthesize analogs with halogens (e.g., Cl, F) or sulfone groups and compare IC50_{50} values in vitro .

Q. How should researchers address contradictions in biological activity data across studies?

  • Dose-Response Analysis : Ensure consistent dosing (mg/kg) and administration routes (oral vs. intraperitoneal) .
  • Model Selection : Compare results across multiple inflammation models (e.g., carrageenan-induced vs. formaldehyde-induced edema) to confirm mechanism-specific effects .
  • Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance thresholds for edema reduction .

Q. What advanced analytical techniques resolve impurities in the final product?

  • HPLC-PDA : Detect and quantify byproducts (e.g., unreacted thione intermediates) with gradient elution (C18 column, acetonitrile/water mobile phase) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the triazole-acetamide core .

Methodological Guidance

Designing a robust structure-activity relationship (SAR) study for this compound:

  • Step 1 : Synthesize a library of derivatives with systematic substitutions (e.g., pyridine → phenyl, methoxy → ethoxy).
  • Step 2 : Test all analogs in parallel using standardized in vitro (COX-2 inhibition) and in vivo (rat edema) assays .
  • Step 3 : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Evaluating metabolic stability in preclinical development:

  • Liver Microsome Assay : Incubate the compound with rat/human microsomes, quantify parent compound degradation via LC-MS/MS.
  • CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 to predict drug-drug interaction risks .

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